

2,4,6-Trihydroxybenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6-Trihydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzaldehyde, a polyhydroxylic aromatic aldehyde, is a versatile organic compound with significant potential in pharmaceutical research and development. Its unique structure, featuring a benzaldehyde core substituted with three hydroxyl groups at the 2, 4, and 6 positions, imparts a high degree of reactivity and diverse biological activities. This technical guide provides an in-depth overview of its synonyms, alternative names, and key applications, with a focus on its synthetic utility and biological properties relevant to drug discovery.

Synonyms and Alternative Names

2,4,6-Trihydroxybenzaldehyde is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided in Table 1 for easy reference.



Synonym/Alternative Name	Source/Reference
Phloroglucinaldehyde	PubChem[1]
Phloroglucinol aldehyde	PubChem[1]
Formylphloroglucinol	Sigma-Aldrich[2]
Phloroglucinolcarboxaldehyde	Sigma-Aldrich[2]
Benzaldehyde, 2,4,6-trihydroxy-	PubChem
2,4,6-Trihydroxy-benzaldehyde	PubChem
NSC 38610	Sigma-Aldrich[2]
CAS Number	487-70-7

Physicochemical Properties

A summary of the key physicochemical properties of **2,4,6-Trihydroxybenzaldehyde** is presented in Table 2.

Property	Value	Reference
Molecular Formula	C7H6O4	PubChem[1]
Molecular Weight	154.12 g/mol	Sigma-Aldrich[2]
Appearance	White to light yellow or pink crystalline powder	-
Melting Point	195 °C (decomposes)	Sigma-Aldrich
Solubility	Soluble in water, ethanol, and other polar organic solvents.	-

Applications in Research and Drug Development

2,4,6-Trihydroxybenzaldehyde serves as a crucial building block in the synthesis of various biologically active molecules and has demonstrated intrinsic biological activities.



Intermediate in the Synthesis of Bioactive Molecules

2,4,6-Trihydroxybenzaldehyde is a key reactant in the synthesis of several classes of compounds with therapeutic potential.

Hydrazones are a class of organic compounds with diverse pharmacological activities. The synthesis of 2,4,6-trichlorophenyl hydrazones from **2,4,6-Trihydroxybenzaldehyde** is a notable application. While a specific protocol for this exact reaction is not readily available, a general and adaptable experimental procedure for the synthesis of a similar hydrazone is described below. This procedure involves the condensation reaction between an aldehyde and a phenylhydrazine derivative.[3]

Experimental Protocol: Synthesis of (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone (Adaptable for **2,4,6-Trihydroxybenzaldehyde**)

- Dissolution: Dissolve 1 mmol of 2,4,6-trichlorophenylhydrazine in 18 mL of ethanol.
- Acidification: Slowly add 0.3 mL of acetic acid to the solution with stirring.
- Heating: Heat the solution to approximately 333 K (60 °C) for several minutes until the solution becomes clear.
- Aldehyde Addition: Add 1 mmol of the aldehyde (in this case, 2,4,6-Trihydroxybenzaldehyde would be used instead of benzaldehyde) dropwise with continuous stirring.
- Reflux: Reflux the reaction mixture for 2 hours.
- Crystallization: Cool the solution to room temperature to allow for the formation of microcrystals.
- Isolation and Purification: Separate the crystals from the solution by filtration and wash them three times with cold water. Recrystallize the product from absolute ethanol to obtain pure crystals.[3]

A study on a series of 35 synthesized 2,4,6-trichlorophenyl hydrazones revealed their potential as in vitro antiglycation agents. Notably, some of these compounds exhibited excellent activity,



surpassing the standard rutin.[4][5] This highlights the potential of derivatives of **2,4,6- Trihydroxybenzaldehyde** in the development of novel antiglycation agents.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, inhibitors of xanthine oxidase are valuable therapeutic agents. **2,4,6- Trihydroxybenzaldehyde** has been identified as a potential xanthine oxidase inhibitor.[2]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

A common method to assess xanthine oxidase inhibitory activity is to measure the decrease in uric acid formation spectrophotometrically.

- Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the test compound (**2,4,6-Trihydroxybenzaldehyde**) dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5) and a solution of xanthine oxidase.
- Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25 °C) for a specific period (e.g., 15 minutes).
- Initiation of Reaction: Add a solution of the substrate, xanthine, to initiate the enzymatic reaction.
- Spectrophotometric Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period.
- Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of
 uric acid formation in the presence of the test compound to the rate in a control reaction
 without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the
 enzyme activity by 50%, can then be determined.

While a specific IC50 value for **2,4,6-Trihydroxybenzaldehyde** is not readily available in the searched literature, a study on 3,4-dihydroxy-5-nitrobenzaldehyde, a structurally related compound, demonstrated potent xanthine oxidase inhibition with an IC50 value of 3 µM.[6] This suggests that **2,4,6-Trihydroxybenzaldehyde** may also exhibit significant inhibitory activity.



Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The three hydroxyl groups on the aromatic ring of **2,4,6- Trihydroxybenzaldehyde** suggest its potential as an antioxidant. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

- Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[7]
- Reaction Setup: Mix different concentrations of the test compound (2,4,6-Trihydroxybenzaldehyde) with the DPPH solution in a test tube or a microplate well.[7]
- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[7]
- Calculation of Scavenging Activity: The scavenging activity is calculated as the percentage of DPPH radical discoloration using the formula: % Scavenging = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the concentration of the sample.

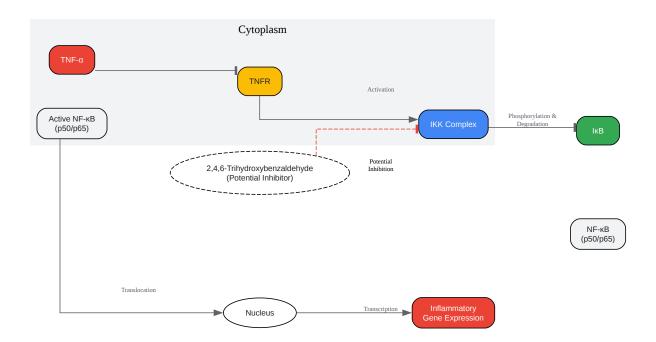
Potential Role in Modulating Inflammatory Signaling Pathways

Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[8][9] A study on a structurally similar compound, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, isolated from mulberry fruits, has shed light on the potential of such molecules to modulate these pathways. This compound was found to



suppress TNF-α-induced damage in human dermal fibroblasts by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB pathways.[10] This suggests that **2,4,6- Trihydroxybenzaldehyde** may exert anti-inflammatory effects through similar mechanisms.

The NF- κ B signaling pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals like TNF- α , the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B. This allows NF- κ B to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines and enzymes.[8][11] The inhibitory effect of 2-O- β -d-glucopyranosyl-4,6-dihydroxybenzaldehyde on NF- κ B phosphorylation suggests that 2,4,6-Trihydroxybenzaldehyde could potentially interfere with this cascade, thereby reducing the inflammatory response.







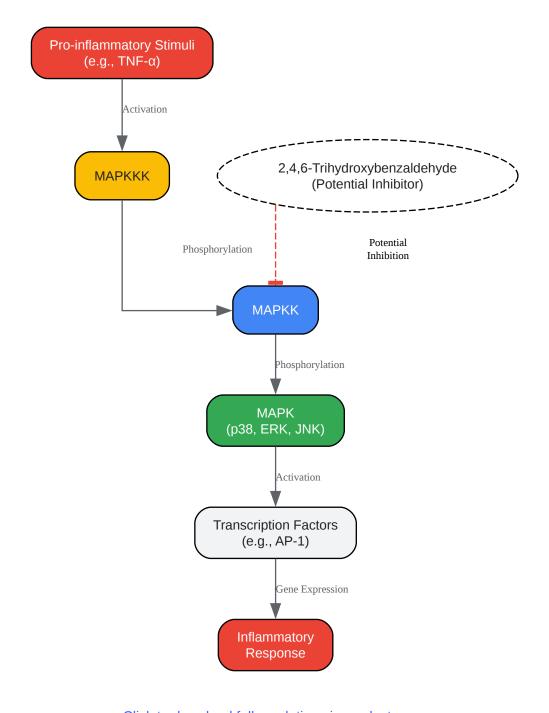


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Caption: Potential inhibition of the NF-kB signaling pathway by **2,4,6- Trihydroxybenzaldehyde**.

The MAPK family of protein kinases, including ERK, JNK, and p38, are key transducers of extracellular signals to intracellular responses, including inflammation.[9][12] Activation of these kinases through a cascade of phosphorylation events can lead to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators. The study on the related glucoside showed inhibition of p38, ERK, and JNK phosphorylation, suggesting that **2,4,6-Trihydroxybenzaldehyde** might also target this pathway to exert anti-inflammatory effects.[10]





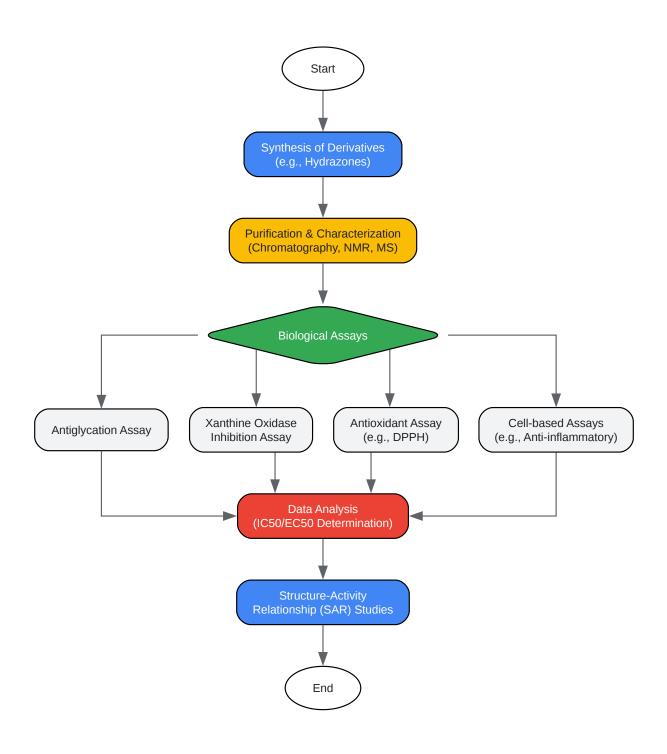
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Caption: Potential modulation of the MAPK signaling pathway by **2,4,6- Trihydroxybenzaldehyde**.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of **2,4,6-Trihydroxybenzaldehyde** derivatives.





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Caption: General workflow for synthesis and evaluation of **2,4,6-Trihydroxybenzaldehyde** derivatives.



Conclusion

2,4,6-Trihydroxybenzaldehyde is a valuable and versatile chemical entity for researchers and drug development professionals. Its rich chemistry allows for the synthesis of a wide array of derivatives with promising biological activities, including antiglycation and enzyme inhibition. Furthermore, its inherent phenolic structure suggests potential as an antioxidant and modulator of key inflammatory signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation and exploitation of **2,4,6-Trihydroxybenzaldehyde** in the pursuit of novel therapeutic agents.

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- To cite this document: BenchChem. [2,4,6-Trihydroxybenzaldehyde: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105460#2-4-6-trihydroxybenzaldehyde-synonyms-and-alternative-names]

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